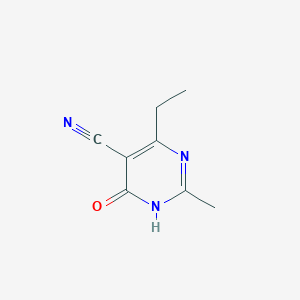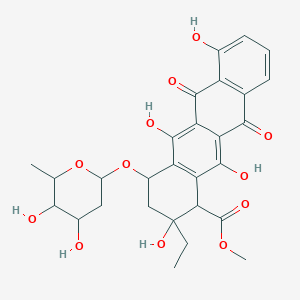![molecular formula C8H9N3O2 B14490491 (Z)-N-[Amino(pyridin-4-yl)methylidene]glycine CAS No. 64263-60-1](/img/structure/B14490491.png)
(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring attached to a glycine moiety through an imine linkage, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[Amino(pyridin-4-yl)methylidene]glycine typically involves the condensation of pyridine-4-carbaldehyde with glycine. This reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure the formation of the desired (Z)-isomer. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce (Z)-N-[Amino(pyridin-4-yl)methyl]glycine.
Wissenschaftliche Forschungsanwendungen
(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (Z)-N-[Amino(pyridin-4-yl)methylidene]glycine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine linkage and pyridine ring allow the compound to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-N-[Amino(pyridin-4-yl)methylidene]glycine: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
Pyridine-4-carbaldehyde: A precursor in the synthesis of (Z)-N-[Amino(pyridin-4-yl)methylidene]glycine.
Glycine derivatives: Other compounds where glycine is modified with different functional groups.
Uniqueness
This compound is unique due to its specific (Z)-configuration, which can influence its binding affinity and specificity towards molecular targets. This configuration may result in distinct biological activities compared to its (E)-isomer or other related compounds.
Eigenschaften
CAS-Nummer |
64263-60-1 |
|---|---|
Molekularformel |
C8H9N3O2 |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
2-[[amino(pyridin-4-yl)methylidene]amino]acetic acid |
InChI |
InChI=1S/C8H9N3O2/c9-8(11-5-7(12)13)6-1-3-10-4-2-6/h1-4H,5H2,(H2,9,11)(H,12,13) |
InChI-Schlüssel |
TXDMMXRBAMKTPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(=NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


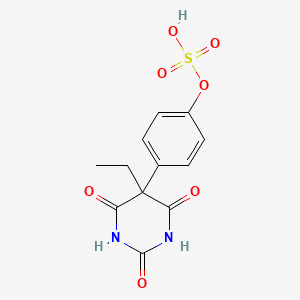

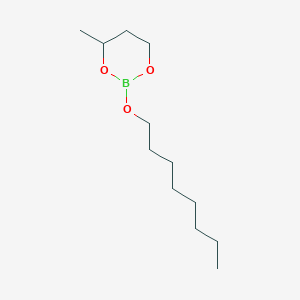
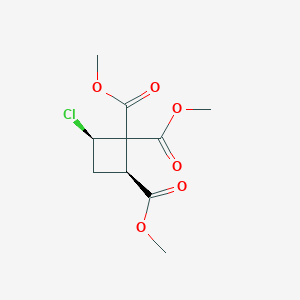
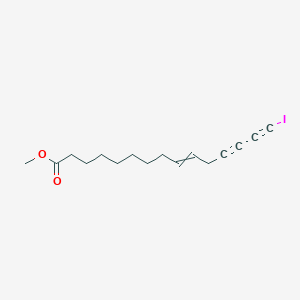
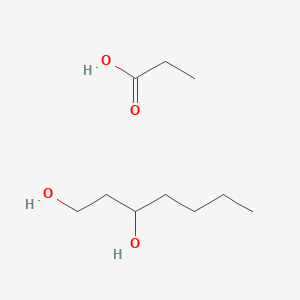
![2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane](/img/structure/B14490442.png)


![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)
![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)
